BenchChemオンラインストアへようこそ!

H-Phe-Leu-Leu-Arg-Asn-OH

PAR1 Antagonist Platelet Aggregation Thrombin Signaling

Select H-Phe-Leu-Leu-Arg-Asn-OH (FLLRN) for its unique PAR1 antagonism. Unlike agonist SFLLRN, it blocks PAR1 signaling, crucial for valid inhibition studies of platelet aggregation and thrombin pathways. Essential for experiments requiring PAR1 blockade, not activation. ≥95% purity, lyophilized.

Molecular Formula C31H51N9O7
Molecular Weight 661.8 g/mol
Cat. No. B15130486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Leu-Leu-Arg-Asn-OH
Molecular FormulaC31H51N9O7
Molecular Weight661.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)
InChIKeyWBNIBLBGDVPFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Leu-Leu-Arg-Asn-OH: A Definitive PAR1 Antagonist Peptide for Thrombin Receptor Studies


H-Phe-Leu-Leu-Arg-Asn-OH (also known as FLLRN or TRAP-6 (2-6); CAS: 141136-84-7) is a synthetic pentapeptide derived from the human thrombin receptor (residues 43-47) that functions as a specific and potent antagonist of Protease-Activated Receptor 1 (PAR1) . Unlike its closely related hexapeptide analog SFLLRN (TRAP-6), which acts as a PAR1 agonist, FLLRN lacks the N-terminal serine residue and is a functional antagonist, inhibiting PAR1-mediated signaling without intrinsic activation [1]. This fundamental difference in pharmacology makes it an essential, non-interchangeable tool for dissecting thrombin-mediated pathways and for applications where receptor blockade, rather than activation, is required [2]. As a lyophilized powder with a molecular formula of C31H51N9O7 and a typical vendor-reported purity of ≥95% by HPLC, it is supplied exclusively for research purposes and is stable for at least 12 months when stored at -20°C .

Why H-Phe-Leu-Leu-Arg-Asn-OH Cannot Be Replaced by SFLLRN or Other Thrombin Receptor Peptides


Direct substitution of H-Phe-Leu-Leu-Arg-Asn-OH with in-class peptides like SFLLRN (TRAP-6) or longer receptor fragments is scientifically invalid due to their opposing functional roles at the PAR1 receptor . While SFLLRN and the endogenous tethered ligand function as agonists, directly activating the receptor to induce platelet aggregation and cellular signaling, H-Phe-Leu-Leu-Arg-Asn-OH acts as a competitive antagonist, effectively blocking these same responses [1]. This functional dichotomy is a direct consequence of the absence of the N-terminal serine residue, which is critical for agonist activity [2]. Therefore, procurement of an agonist peptide for a study requiring PAR1 blockade will yield fundamentally flawed, opposite, or null experimental results. The specific use case—whether to stimulate or inhibit the PAR1 pathway—is the primary, non-negotiable driver for selecting H-Phe-Leu-Leu-Arg-Asn-OH over any agonist analog.

Quantitative Differentiation of H-Phe-Leu-Leu-Arg-Asn-OH from SFLLRN and Other Analogs


Functional Antagonism vs. Agonism: Differential Effect on Platelet Aggregation

In direct contrast to the agonist activity of the in-class hexapeptide SFLLRN (EC50 = 0.8 μM for inducing platelet aggregation), H-Phe-Leu-Leu-Arg-Asn-OH (FLLRN) exhibits no intrinsic aggregatory activity and instead functions as a competitive antagonist . At a concentration of 500 μM, FLLRN completely inhibited platelet aggregation induced by both 1 nM thrombin and the agonist peptide SFLLRN in washed human platelets [1]. This establishes a clear, quantifiable functional dichotomy: SFLLRN activates PAR1, while FLLRN blocks its activation by the endogenous ligand or exogenous agonists.

PAR1 Antagonist Platelet Aggregation Thrombin Signaling

PAR1 Subtype Selectivity: Differential Blockade at Low vs. High Thrombin Concentrations

The utility of H-Phe-Leu-Leu-Arg-Asn-OH as a pharmacological tool is further defined by its ability to discriminate between the high-affinity (PAR1) and low-affinity (PAR4) thrombin receptors on human platelets. In a controlled study, FLLRN (500 μM) completely abrogated platelet aggregation induced by 1 nM thrombin, a concentration that selectively activates PAR1 [1]. In stark contrast, the same concentration of FLLRN failed to block aggregation when challenged with 5 nM thrombin, a concentration sufficient to activate both PAR1 and the low-affinity receptor PAR4 [1]. This differential inhibition profile provides quantitative evidence for its selectivity for PAR1 over PAR4, a critical parameter for experimental design.

PAR1 Selectivity Thrombin Receptor PAR4

Structural Basis for Functional Divergence: The Critical Role of the N-Terminal Serine

The functional switch from agonist to antagonist is directly attributable to the absence of the N-terminal serine residue in H-Phe-Leu-Leu-Arg-Asn-OH compared to the agonist SFLLRN. Structure-activity relationship (SAR) studies have shown that omission of the Ser residue from the minimal active agonist sequence (SFLLRN) results in a near-complete loss of agonist activity, with the resulting FLLRN peptide becoming an antagonist [1]. While an alanine substitution for Ser (ALLRN) retains some partial agonist activity, the complete removal of the N-terminal residue in FLLRN fundamentally alters the peptide's pharmacophore, transforming it from a receptor activator to a competitive inhibitor [1]. This provides a molecular rationale for the quantitative functional differences observed in biological assays.

Peptide SAR PAR1 Ligand Receptor Activation

Comparative Storage Stability: Lyophilized Formulation and Long-Term Integrity

Procurement decisions for synthetic peptides are also influenced by stability and handling requirements. Vendor specifications for H-Phe-Leu-Leu-Arg-Asn-OH as a lyophilized powder indicate a storage stability of at least 12 months when stored at -20°C [1]. This is consistent with the stability profile of its isoserine-containing analog (iso-SFLLRN), which has been specifically engineered for enhanced stability in plasma and serum (resisting degradation by aminopeptidase M), yet the unmodified FLLRN peptide remains the standard for acute in vitro studies where immediate receptor blockade is required . The defined storage conditions ensure batch-to-batch consistency for reproducible experimental outcomes.

Peptide Stability Lyophilized Storage Research Reagent

Optimal Use Cases for H-Phe-Leu-Leu-Arg-Asn-OH Based on Quantitative Evidence


Selective PAR1 Blockade in Platelet Aggregation Studies

Researchers investigating the specific contribution of PAR1 to thrombin-induced platelet activation should procure H-Phe-Leu-Leu-Arg-Asn-OH. The evidence shows that at 500 μM, FLLRN completely inhibits platelet aggregation induced by low concentrations of thrombin (1 nM), which is mediated exclusively through PAR1 [1]. This allows for the unambiguous dissection of PAR1-dependent signaling from PAR4-dependent pathways, which become relevant only at higher thrombin concentrations [1].

Differentiating PAR1 from PAR4 Signaling in Hematology and Thrombosis Research

In models of thrombosis where thrombin concentrations vary, FLLRN serves as a critical diagnostic tool. Its ability to block aggregation at 1 nM but not 5 nM thrombin provides a clear, concentration-dependent cut-off for identifying PAR1-mediated events [1]. This application is essential for characterizing the roles of the high- and low-affinity thrombin receptors in both physiological hemostasis and pathological thrombus formation.

Validating PAR1 Antagonist Activity in Compound Screening and Drug Discovery

For pharmaceutical research focused on developing novel PAR1 antagonists, H-Phe-Leu-Leu-Arg-Asn-OH is an indispensable positive control. Its well-characterized antagonist profile, including its lack of agonist activity and specific inhibition of SFLLRN- and low-dose thrombin-induced responses, makes it a benchmark against which the potency and efficacy of new chemical entities can be quantitatively compared [1][2].

In Vitro Studies Requiring a Non-Activating PAR1 Ligand

In cellular models where background activation of PAR1 by trace amounts of thrombin or other proteases could confound results, FLLRN is the appropriate reagent for establishing a neutral baseline. Its functional antagonism ensures that observed effects are not due to unintended PAR1 stimulation, unlike the use of an agonist control (e.g., SFLLRN), which would introduce an activating signal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe-Leu-Leu-Arg-Asn-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.